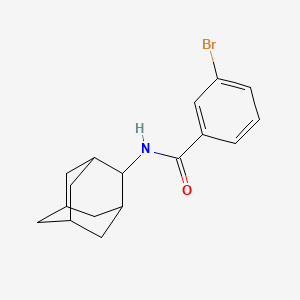
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as CDDO-Im, is a synthetic triterpenoid compound that has been shown to have potential therapeutic applications in various diseases. This compound has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is complex and involves multiple signaling pathways. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which is responsible for regulating the expression of various antioxidant and detoxifying enzymes. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile also inhibits the NF-κB (nuclear factor kappa B) pathway, which is responsible for regulating the expression of various pro-inflammatory cytokines. By activating the Nrf2 pathway and inhibiting the NF-κB pathway, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile reduces oxidative stress and inflammation, which are involved in various diseases.
Biochemical and physiological effects:
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile activates various antioxidant and detoxifying enzymes, which reduce oxidative stress and protect cells from damage. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile also inhibits various pro-inflammatory cytokines, which reduce inflammation. In cancer, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile induces apoptosis in cancer cells by activating various signaling pathways.
実験室実験の利点と制限
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has several advantages for lab experiments, including its stability, solubility, and purity. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is stable under various conditions and can be easily dissolved in various solvents. However, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has some limitations, including its high cost and limited availability. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a synthetic compound, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One of the future directions is to study the potential therapeutic applications of 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to study the combination of 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile with other drugs to enhance its therapeutic effects. Furthermore, future research can focus on developing more efficient and cost-effective methods for the synthesis of 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile is a synthetic triterpenoid compound that has potential therapeutic applications in various diseases. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile involves multiple signaling pathways, including the Nrf2 and NF-κB pathways. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has several advantages for lab experiments, including its stability, solubility, and purity. However, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has some limitations, including its high cost and limited availability. There are several future directions for the research on 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, including studying its potential therapeutic applications in other diseases and developing more efficient and cost-effective methods for its synthesis.
合成法
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be synthesized by reacting 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) with imidazole. The reaction yields 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile, which is a white solid with a high melting point. The purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. In cancer, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. In neurodegenerative diseases such as Alzheimer's disease, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammatory diseases such as rheumatoid arthritis, 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to reduce inflammation by inhibiting various pro-inflammatory cytokines.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSBUJCOQVXBW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5860632 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5759622.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)